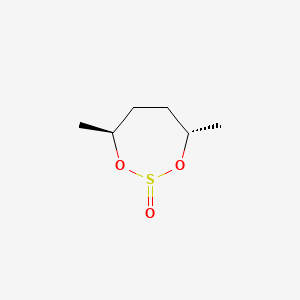
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide is a unique organic compound characterized by its distinctive dioxathiepane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable dithiol with an epoxide in the presence of a base, leading to the formation of the dioxathiepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxathiepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane: Lacks the oxide group, leading to different reactivity.
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiane: Similar ring structure but different sulfur oxidation state.
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-sulfone: Contains a sulfone group instead of a sulfoxide.
Uniqueness
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide is unique due to its specific stereochemistry and the presence of the sulfoxide group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H12O3S |
|---|---|
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
(4S,7S)-4,7-dimethyl-1,3,2-dioxathiepane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-5-3-4-6(2)9-10(7)8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
SDFLVSQSOFUGLR-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](OS(=O)O1)C |
Kanonische SMILES |
CC1CCC(OS(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


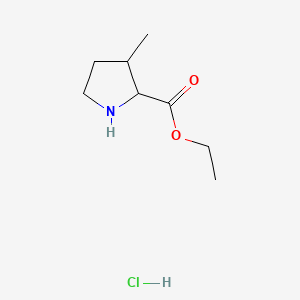

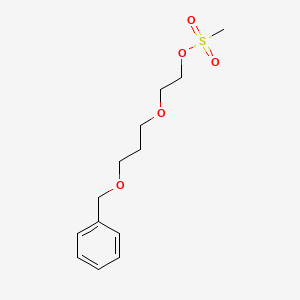
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
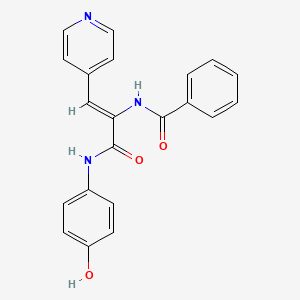

![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
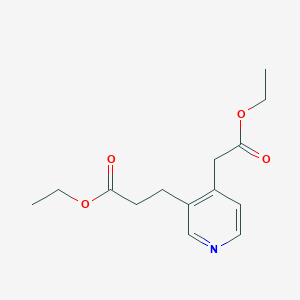
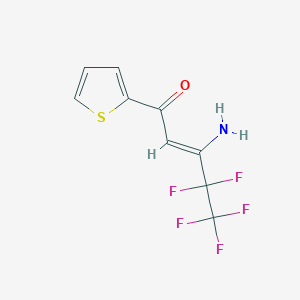
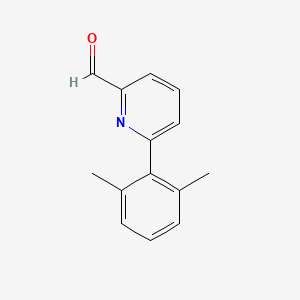
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
